molecular formula C9H9ClN2 B1368253 2-(2-Chloroethyl)benzimidazole CAS No. 405173-97-9

2-(2-Chloroethyl)benzimidazole

Cat. No.: B1368253
CAS No.: 405173-97-9
M. Wt: 180.63 g/mol
InChI Key: TUGGOLWUZCCVBF-UHFFFAOYSA-N
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Description

“2-(2-Chloroethyl)benzimidazole” is a chemical compound with the molecular formula C9H9ClN2 . It is a derivative of benzimidazole, a bicyclic aromatic heterocyclic compound .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “this compound”, often involves condensation, cyclization, or employing green chemistry aspects such as utilizing solvent-free conditions, metal-free conditions, or using nanoparticle catalysts . A specific synthesis method for 2-chloromethyl-1H-benzimidazole derivatives involves condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core with a 2-chloroethyl group attached . The benzimidazole core is a bicyclic structure containing a benzene ring fused with an imidazole ring .


Chemical Reactions Analysis

Benzimidazole derivatives, including “this compound”, have been found to exhibit various types of biological activity, including anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by its molecular structure. It has a molecular weight of 180.634 Da and a monoisotopic mass of 180.045425 Da .

Scientific Research Applications

Antibacterial Activity

Patil et al. (2016) synthesized 2-chloromethyl-1-H-benzimidazole derivatives and evaluated their antibacterial activity, finding promising results against certain bacterial strains (Patil et al., 2016).

Anticancer Properties

Omar et al. (1982) reported on benzimidazole and benzothiazole alkylating agents, including a derivative of 2-(2-Chloroethyl)benzimidazole, which showed high antileukemic activity in certain leukemia models (Omar et al., 1982). Yurttaş et al. (2013) synthesized benzimidazole derivatives and investigated their anticancer activities, particularly against breast cancer and glioma cell lines (Yurttaş et al., 2013).

Anti-Viral Effects

Bretner et al. (2005) studied the anti-helicase activity of 1H-benzimidazole analogues, including derivatives with 2-chloroethyl substitutions, against hepatitis C virus (HCV) and other Flaviviridae (Bretner et al., 2005).

Corrosion Inhibition

Khaled (2003) and Obot & Obi-Egbedi (2010) explored the use of benzimidazole derivatives, including this compound, as corrosion inhibitors in various acidic environments, demonstrating their efficacy in protecting metals (Khaled, 2003); (Obot & Obi-Egbedi, 2010).

Biological Impact in Agriculture and Veterinary Medicine

Davidse (1986) detailed the application of benzimidazole fungicides, including their mechanism of action and biological impact in agriculture and veterinary medicine (Davidse, 1986).

DNA Topoisomerase Inhibition

Alpan et al. (2007) investigated benzimidazole derivatives, including 1H-benzimidazole, as inhibitors of mammalian DNA topoisomerase I, offering insights into potential therapeutic applications (Alpan et al., 2007).

Future Directions

The future directions for “2-(2-Chloroethyl)benzimidazole” and similar compounds are promising. They are being explored for their potential as anticancer agents . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity. This will help in the further design to afford more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .

Biochemical Analysis

Biochemical Properties

2-(2-Chloroethyl)benzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response, thereby impacting overall cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition results in the accumulation of DNA breaks, ultimately leading to cell death. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in cell cycle progression and increased susceptibility to oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body. The interaction of this compound with these enzymes can also affect the metabolism of other co-administered drugs, potentially leading to drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects. The distribution of this compound within tissues can also influence its overall pharmacokinetic profile and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it interacts with DNA and nuclear proteins, or in the mitochondria, where it affects mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(2-chloroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGGOLWUZCCVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480876
Record name 2-(2-chloroethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405173-97-9
Record name 2-(2-chloroethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,2-Phenylenediamine (1.3 g, 12.0 mmol) and 3-chloropropionic acid (2.0 g, 18.5 mmol) were refluxed in 4N HCl (13 mL) for 16 hours to give the title compound as white solid (700 mg, 32%). 1H NMR (CD3OD) □ 3.35 (t, 2H, J=6.8 Hz), 4.00 (t, 2H, J=6.8 Hz), 7.18–7.25 (m, 2H), 7.49–7.55 (m, 2H); ES-MS m/z 181.0 (M+H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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